molecular formula C8H10NO6P B8442519 2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid

2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid

Cat. No.: B8442519
M. Wt: 247.14 g/mol
InChI Key: USAKWMDUQWQDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid is a chemical compound with the molecular formula C8H10NO6P It is characterized by the presence of a hydroxy group, a phosphono group, and a pyridyl group attached to a propanoic acid backbone

Preparation Methods

The synthesis of 2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid typically involves the reaction of pyridine derivatives with phosphonoacetate esters under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phosphono groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pyridyl group can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H10NO6P

Molecular Weight

247.14 g/mol

IUPAC Name

2-hydroxy-2-phosphono-3-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C8H10NO6P/c10-7(11)8(12,16(13,14)15)5-6-3-1-2-4-9-6/h1-4,12H,5H2,(H,10,11)(H2,13,14,15)

InChI Key

USAKWMDUQWQDIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)O)(O)P(=O)(O)O

Origin of Product

United States

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